molecular formula C23H26N2 B1591606 Leuco Malachite Green-d5 CAS No. 947601-82-3

Leuco Malachite Green-d5

Cat. No. B1591606
CAS RN: 947601-82-3
M. Wt: 335.5 g/mol
InChI Key: WZKXBGJNNCGHIC-CFEWMVNUSA-N
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Description

Leuco Malachite Green-d5, also known as Benzenamine, 4,4’- (phenyl-2,3,4,5,6-d5-methylene)bis [N,N-dimethyl-, is a stable isotope labelled metabolite . It has a molecular formula of C23 2H5 H21 N2 and a molecular weight of 335.50 . It is used as an internal standard for the determination of the triphenylmethane dye residues in rainbow trouts .


Molecular Structure Analysis

The molecular structure of Leuco Malachite Green-d5 consists of a phenyl-2,3,4,5,6-d5-methylene group bisecting two 4,4’-benzenamine groups, each of which is N,N-dimethylated .


Physical And Chemical Properties Analysis

Leuco Malachite Green-d5 is a neat product with a molecular weight of 335.50 . It is a stable isotope labelled metabolite .

Scientific Research Applications

Analytical Standard in Chromatography

LMG-d5 is used as an analytical standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of triphenylmethane dye residues in rainbow trouts . This application is crucial in ensuring the safety and quality of seafood products .

Colorimetric Detection

A novel, rapid, and sensitive colorimetric detection method for LMG has been developed using gold nanoparticles (AuNPs) and a specific aptamer . This method provides a quick and inexpensive way to detect chemical residues, reducing the possibility of contamination in fishery products .

Biosensing Module

The aptamer-based colorimetric approach might be feasible to utilize as a biosensing module . This could provide a rapid, inexpensive analysis method for detecting deposited chemical residues .

Carcinogen Detection

LMG, a derivative antimicrobial agent, can accumulate in animal tissues for long periods and is categorized as a carcinogen affecting consumer health . Therefore, determining the contamination of aquatic products by LMG is necessary to prevent residual contamination .

Food Safety

LMG-d5 is used in the food industry to ensure the safety of food products . It helps in the detection of harmful residues in food, thereby ensuring consumer safety .

Microscopic Analysis

Although not directly related to LMG-d5, its parent compound, Malachite Green (MG), is used as a biological staining agent for microscopic analysis of tissue and cell samples . It’s possible that LMG-d5 could have similar applications in this field .

properties

IUPAC Name

4-[[4-(dimethylamino)phenyl]-(2,3,4,5,6-pentadeuteriophenyl)methyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,23H,1-4H3/i5D,6D,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKXBGJNNCGHIC-CFEWMVNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583590
Record name 4,4'-[(~2~H_5_)Phenylmethylene]bis(N,N-dimethylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leuco Malachite Green-d5

CAS RN

947601-82-3
Record name 4,4'-[(~2~H_5_)Phenylmethylene]bis(N,N-dimethylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Leucomalachite Green-d5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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